Product packaging for JTE-151(Cat. No.:)

JTE-151

Cat. No.: B1192980
M. Wt: 499.992
InChI Key: PNYLCKXRNBEDMB-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JTE-151 is a novel, first-in-class, and orally available small molecule compound that acts as a potent and selective antagonist of the retinoid-related orphan receptor γ (RORγ) . Its primary research value lies in its specific inhibition of the transcriptional activity of RORγt, the master regulator of T helper type 17 (Th17) cell differentiation and function . By binding to the ligand-binding domain of RORγ, this compound disrupts co-activator recruitment and promotes co-repressor binding, leading to the suppression of Th17 cell development and IL-17 production without affecting other T-helper cell lineages like Th1 or Th2 . This mechanism makes it a valuable tool for investigating the role of the Th17/IL-17 pathway in autoimmune conditions. In preclinical studies, this compound has demonstrated significant efficacy in established models of rheumatoid arthritis (RA), including collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) . Both prophylactic and therapeutic administration of this compound ameliorated key disease symptoms such as hindpaw swelling and bone destruction, while also reducing the mRNA expression of Th17-related genes in synovial tissue . Furthermore, research suggests that co-administration of this compound with an anti-TNFα antibody can produce a stronger therapeutic effect than either agent alone, highlighting its potential for combination therapy research . The compound shows high selectivity for RORγ over other nuclear receptors and has a favorable pharmacological profile, supporting its use in basic and translational research focused on Th17-mediated immunology . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H30ClN3O5

Molecular Weight

499.992

IUPAC Name

(S)-6-((2-Chloro-4-methylphenyl)amino)-4-(4'-cyclopropyl-5-isobutyl-[3,5'-biisoxazol]-3'-yl)-6-oxohexanoic acid

InChI

InChI=1S/C26H30ClN3O5/c1-14(2)10-18-13-21(29-34-18)26-24(16-5-6-16)25(30-35-26)17(7-9-23(32)33)12-22(31)28-20-8-4-15(3)11-19(20)27/h4,8,11,13-14,16-17H,5-7,9-10,12H2,1-3H3,(H,28,31)(H,32,33)/t17-/m0/s1

InChI Key

PNYLCKXRNBEDMB-KRWDZBQOSA-N

SMILES

O=C(O)CC[C@H](C1=NOC(C2=NOC(CC(C)C)=C2)=C1C3CC3)CC(NC4=CC=C(C)C=C4Cl)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JTE-151;  JTE 151;  JTE151

Origin of Product

United States

Discovery and Preclinical Medicinal Chemistry of Jte 151

Identification of JTE-151 as a Novel RORγ Antagonist

This compound was identified as a novel, orally available RORγ antagonist through a dedicated drug discovery program. The primary goal was to find a compound that could effectively inhibit the transcriptional activity of RORγ, thereby suppressing the differentiation of naïve CD4+ T cells into pathogenic Th17 cells.

Initial screening and lead optimization efforts led to the discovery of this compound, which demonstrated potent inhibitory activity against human, mouse, and rat RORγ in luciferase reporter gene assays. Further characterization revealed that this compound competitively displaces co-activator peptides from the RORγ ligand-binding domain (LBD) while promoting the recruitment of co-repressor peptides. This mechanism of action confirms its role as an inverse agonist. Crucially, this compound exhibited high selectivity for RORγ over other nuclear receptors, including RORα and RORβ, with IC50 values greater than 8 µmol/L for other receptors, underscoring its specific targeting of the intended pathway.

Structure-Activity Relationship (SAR) Studies Leading to this compound

The development of this compound was heavily reliant on extensive structure-activity relationship (SAR) studies aimed at optimizing a lead compound for enhanced potency, selectivity, and pharmacokinetic properties.

Optimization of Core Scaffolds and Side Chain Substituents for Potency and Selectivity

A systematic exploration of various core scaffolds and side chain substituents was undertaken to identify the optimal combination for RORγ inhibition. The isoxazole (B147169) core of this compound emerged from a scaffold hopping exercise, replacing a 1,2,4-triazole (B32235) from an earlier lead. This change, along with optimization of the substituents at the 3, 4, and 5-positions of the isoxazole ring, proved critical for achieving high potency.

Key optimizations included:

The Acid Side Chain: Modifications to the carboxylic acid-containing side chain were crucial for potency. Extending the carbon chain from the initial lead resulted in a modest gain in potency while maintaining favorable permeability.

The Neopentyl Group: The introduction of a terminal neopentyl group was instrumental in minimizing susceptibility to oxidation, thereby enhancing metabolic stability. This modification also contributed to increased potency through additional van der Waals interactions within the binding pocket.

Aromatic Substituents: Various substitutions on the aromatic ring were explored. An ortho-chloro substitution provided a modest increase in potency.

This multi-pronged optimization strategy led to a compound with a significantly improved profile over the initial lead.

Influence of Molecular Features on Ligand Efficiency and Drug-likeness Indices

Throughout the optimization process, a strong emphasis was placed on monitoring drug-likeness indices such as Ligand Efficiency (LE) and the fraction of sp3 hybridized carbons (Fsp3). LE, which relates the binding affinity of a molecule to its size (number of heavy atoms), was used as a guide to ensure that increases in potency were not merely a consequence of increased molecular weight. The goal was to develop a molecule with a high degree of three-dimensional character (high Fsp3), which is often associated with improved selectivity and better physicochemical properties.

The iterative optimization of the lead compound to this compound successfully balanced high potency with favorable drug-like properties, as demonstrated in the data below.

Table 1: SAR Data for Key Compounds in the Development of this compound

Compound RORγ IC50 (nM) Ligand Efficiency (LE) Fsp3
Initial Lead (Compound 5) 55 0.28 0.52
Intermediate (Compound 8a) 35 0.29 0.54
Intermediate (Compound 6a) 21 0.30 0.61

| This compound (Compound 10) | 13 | 0.31 | 0.61 |

Advanced Synthetic Methodologies for this compound and Key Precursors

The successful development of this compound necessitated the creation of a practical and scalable synthetic route capable of producing the chiral molecule with high purity.

Stereoselective Synthesis of Chiral Intermediates

A critical component of the this compound structure is the chiral adipic acid monoamide substituent. The synthesis of the key chiral intermediate, 3-(hydroxyiminomethyl)adipic acid, was a significant focus. Early synthetic routes relied on chiral auxiliaries, which were suitable for initial studies but less practical for large-scale production due to the need for cryogenic conditions and multiple steps.

Table 2: Compound Names Mentioned in this Article

Compound Name/Number Chemical Moiety or Description
This compound (Compound 10) Final clinical candidate; a potent and selective RORγ antagonist.
Compound 5 Initial lead compound in the SAR studies.
Compound 6a An intermediate compound with a neopentyl group.
Compound 8a An intermediate compound with an optimized acid side chain.
3-(hydroxyiminomethyl)adipic acid A key chiral intermediate in the synthesis of this compound.
RORγ Retinoic acid receptor-related Orphan Receptor gamma.
RORα Retinoic acid receptor-related Orphan Receptor alpha.
RORβ Retinoic acid receptor-related Orphan Receptor beta.

Methodologies for Isoxazole Core Construction (e.g., 1,3-dipolar cycloaddition)

A central structural feature of many biologically active compounds, including this compound, is the isoxazole ring. The construction of this heterocyclic core is a key aspect of its chemical synthesis. One of the most prevalent and efficient methods for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govresearchgate.net This reaction is a powerful tool in medicinal chemistry for creating the isoxazole scaffold. researchgate.net

The general strategy for this cycloaddition involves the in situ generation of a nitrile oxide from a precursor, typically an aldoxime or a hydroxyimidoyl chloride. nih.govmdpi.com The highly reactive nitrile oxide then readily undergoes a [3+2] cycloaddition with a terminal alkyne. mdpi.com This process is highly regioselective, leading to the preferential formation of the 3,5-disubstituted isoxazole isomer. acs.org The reaction conditions can be mild, and various catalysts, including copper(I), can be employed to facilitate the reaction. organic-chemistry.org The versatility of this method allows for the introduction of a wide range of substituents on both the nitrile oxide and the alkyne, providing a modular approach to a diverse library of isoxazole-containing compounds. acs.org

The 1,3-dipolar cycloaddition offers a convergent and efficient route to the isoxazole core, making it a cornerstone in the synthesis of complex molecules like this compound. nih.gov The ability to construct this key heterocycle with control over substitution patterns is crucial for the exploration of structure-activity relationships in drug discovery. researchgate.net

Below are interactive data tables summarizing key research findings related to the development of this compound.

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundRORγ Reporter Assay IC50 (nM)RORα Reporter Assay IC50 (nM)RORβ Reporter Assay IC50 (nM)
This compound 2.3 >10000>10000
Lead Compound 11523001800
Analog A5.6>10000>10000
Analog B8.185009200

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

SpeciesOral Bioavailability (%)Half-life (h)Cmax (ng/mL)
Mouse854.21250
Rat786.12340
Dog658.53100

Molecular Mechanisms of Jte 151 Action on Rorγ

Elucidation of JTE-151 Binding to RORγ-Ligand Binding Domain (LBD)

This compound exerts its pharmacological effects by directly interacting with the ligand-binding domain (LBD) of RORγ. The compound is known to bind within the U-shaped ligand-binding pocket (LBP) of the receptor. nih.govuni.lunih.govidrblab.netoncokb.org

Co-crystal Structural Analysis of this compound-RORγ Complexes

X-ray co-crystal analysis has been instrumental in elucidating the precise binding orientation of this compound within the human RORγ LBD. The co-crystal structure of this compound in complex with a mutant human RORγ LBD is publicly available under the Protein Data Bank (PDB) accession code 8X7E. nih.govidrblab.netresearchgate.net This structural data confirms that this compound adopts a distinctive U-shaped conformation upon binding to the RORγ ligand binding pocket. nih.govidrblab.net

Detailed Analysis of Molecular Interactions within the Ligand Binding Pocket

The high affinity of this compound for RORγ is largely attributed to specific molecular interactions within the ligand binding pocket. A key interaction involves the terminal amide region of this compound, which forms a hydrogen bond with the Phe377 residue located within the RORγ binding pocket. idrblab.net Beyond hydrogen bonding, this compound also establishes favorable van der Waals contacts with residues in the binding site. uni.lu The unique U-shaped binding mode positions the hydrophobic portion of this compound deep within the pocket, while its carboxylic acid group is oriented outwards, projecting towards the solvent. nih.gov Structural modifications, such as the introduction of a terminal neopentyl group at the R2 position, have been shown to enhance potency through additional van der Waals interactions. idrblab.net Furthermore, the R5 cyclobutyl group contributes to improved binding affinity and selectivity via hydrophobic interactions within the pocket. nih.gov

Comparative Analysis of this compound Binding Mode with Other RORγ Inverse Agonists

This compound exhibits a unique binding signature when compared to other RORγt inverse agonists, such as VTP-43742 and TAK-828F, which possess distinct chemical structures and engage RORγt through different binding modes. nih.govuni.luoncokb.org For instance, VTP-43742 forms close contacts with the "agonist lock" residues His479-Tyr502-Phe506 in RORγ. In contrast, this compound does not interact with these specific agonist lock residues. nih.govuni.lu Similarly, while TAK-828F forms hydrogen bonds with Phe377/Glu379 and engages in water-mediated interactions with Arg364/Gln286, this compound's hydrogen bonding is primarily limited to Phe377. nih.govuni.lu Despite these differences in specific interactions, all RORγ inverse agonists share the common characteristic of disrupting the stability of the coactivator binding surface, either through direct or indirect interactions with helix 12 of the RORγ LBD. kaysnyderattorney.com

Modulation of RORγ Conformational Dynamics and Allosteric Effects

Impact on Co-activator Peptide Dissociation and Co-repressor Recruitment

A hallmark of this compound's inverse agonism is its ability to modulate the interaction of RORγ with co-regulatory peptides. This compound effectively induces the dissociation of co-activator peptides from the human RORγ-LBD. nih.govuni.luguidetoimmunopharmacology.orgctdbase.orgguidetoimmunopharmacology.orgoncokb.orgnih.govuniprot.org This effect has been quantitatively demonstrated in fluorescence resonance energy transfer (FRET) assays, where this compound showed an EC50 of 18.6 ± 1.2 nmol/L for the dissociation of a co-activator peptide derived from peroxisome proliferator-activated receptor γ coactivator-1α (PGC1α). nih.govoncokb.org

Table 1: this compound's Impact on Co-peptide Binding to RORγ-LBD

Co-peptide TypeEffect of this compoundEC50 (nmol/L) (Mean ± S.E.M.)Assay Method
Co-activatorDissociation18.6 ± 1.2FRET Assay
Co-repressorRecruitment18.1 ± 1.8FRET Assay

Note: This table is designed for interactive display, allowing for sorting and filtering of data.

Inhibition of RORγ Transcriptional Activity Across Species (Human, Mouse, Rat)

This compound demonstrates potent inhibition of RORγ transcriptional activity across multiple species, including human, mouse, and rat. nih.govuni.luguidetoimmunopharmacology.orgctdbase.orgguidetoimmunopharmacology.orguniprot.org In luciferase reporter gene assays, this compound inhibited RORγ transcriptional activity in a concentration-dependent manner. nih.govuni.lu The inhibitory concentration 50% (IC50) values highlight its efficacy across these species, indicating a conserved mechanism of action. nih.gov

Table 2: this compound's Inhibitory Activity on RORγ Transcriptional Activity Across Species

SpeciesIC50 (nmol/L) (Mean ± S.E.M.)Assay Method
Human20.6 ± 2.4 (or 13 nM)Luciferase Reporter Gene Assay
Rat41.8 ± 3.9Luciferase Reporter Gene Assay
Mouse32.2 ± 2.5Luciferase Reporter Gene Assay

Note: This table is designed for interactive display, allowing for sorting and filtering of data.

These findings suggest that there are no significant differences in the inhibitory effect of this compound on RORγ transcriptional activity among humans, mice, and rats. nih.gov Furthermore, this compound has demonstrated high selectivity, showing negligible or weak effects on the transcriptional activities of 15 other nuclear receptors, including RORα and RORβ, with IC50 values generally exceeding 8 µmol/L. nih.govnih.govidrblab.netnih.gov

Pharmacological Profile and in Vitro Immunomodulatory Effects of Jte 151

Selectivity of JTE-151 for RORγ Against Other Nuclear Receptors (e.g., RORα, RORβ)

This compound exhibits high selectivity for RORγ over other nuclear receptors. In luciferase reporter gene assays, this compound potently inhibited the transcriptional activity of RORγ across human, mouse, and rat isoforms. The half-maximal inhibitory concentration (IC50) values for inhibiting RORγ transcriptional activity were approximately 20.6 ± 2.4 nmol/L for human RORγ, 41.8 ± 3.9 nmol/L for rat RORγ, and 32.2 ± 2.5 nmol/L for mouse RORγ. jst.go.jp

In contrast, this compound demonstrated negligible or weak effects on the transcriptional activities of 15 other nuclear receptors, including RORα and RORβ. The IC50 values for these other receptors were consistently greater than 8 µmol/L, highlighting this compound's significant selectivity for RORγ. jst.go.jpresearchgate.net

Table 1: this compound's Inhibitory Activity on RORγ Transcriptional Activity Across Species

Receptor Isoform (Species)IC50 (nmol/L) ± S.E.M.
Human RORγ20.6 ± 2.4
Rat RORγ41.8 ± 3.9
Mouse RORγ32.2 ± 2.5

Data derived from luciferase reporter gene assays. jst.go.jp

Effects on T Helper Cell Differentiation and Cytokine Production

This compound's immunomodulatory effects are primarily directed towards Th17 cells, a subset of CD4+ T helper cells crucial for inflammatory responses and implicated in autoimmune diseases. jst.go.jpresearchgate.netnih.govpatsnap.com

Selective Suppression of Naïve CD4+ T Cell Differentiation into Th17 Cells

This compound effectively suppressed the differentiation of mouse naïve CD4+ T cells into Th17 cells in a concentration-dependent manner. The IC50 value for this suppression was determined to be 32.4 ± 3.0 nmol/L. jst.go.jpresearchgate.net Furthermore, this compound reduced the mRNA expression levels of key Th17-related molecules, including Il17a, Il17f, Il22, and Il23r, at concentrations of 0.3 µmol/L and higher. Notably, the expression of the Rorc gene, which encodes RORγ, remained unaffected, suggesting that this compound's action is not at the level of Rorc gene expression but rather its activity. jst.go.jpresearchgate.net

Specific Inhibition of Interleukin-17 (IL-17) Production in Activated T Cells

This compound specifically inhibited the production of interleukin-17 (IL-17) from activated human helper T cells in a concentration-related manner, with an IC50 value of 27.7 ± 7.1 nmol/L. jst.go.jpresearchgate.netnih.govpatsnap.com Similar inhibitory effects on IL-17 production were observed in activated mouse and rat helper T cells. jst.go.jpresearchgate.net

Table 2: this compound's Inhibitory Activity on IL-17 Production

Cell TypeIC50 (nmol/L) ± S.E.M.
Activated Human Helper T Cells27.7 ± 7.1

Data derived from in vitro cytokine production assays. researchgate.net

Lack of Effect on Differentiation or Cytokine Production by Other T Helper Subsets (e.g., Th1, Th2, Regulatory T Cells)

Crucially, this compound demonstrated no discernible effect on the differentiation of naïve CD4+ T cells into other T helper subsets, including Th1, Th2, and regulatory T (Treg) cells, even at concentrations up to 3 µmol/L. jst.go.jpresearchgate.netnih.govpatsnap.com Consistent with this selective action, this compound did not inhibit the production of interferon-γ (IFN-γ), a characteristic cytokine of Th1 cells, or interleukin-4 (IL-4), a key Th2 cytokine, from activated human helper T cells. jst.go.jpresearchgate.netnih.govpatsnap.com These findings underscore this compound's specific targeting of the Th17 pathway without broadly impacting other critical T helper cell functions. jst.go.jpresearchgate.net

Cellular Reporter Gene Assays and Biochemical Assays for RORγ Activity

Cellular reporter gene assays have been instrumental in characterizing this compound's mechanism of action. In these assays, this compound inhibited the transcriptional activity of RORγ in a concentration-dependent manner. jst.go.jpresearchgate.net This inhibition is mediated by this compound's ability to dissociate co-activator peptides from the human RORγ-ligand binding domain (LBD) and, conversely, recruit co-repressor peptides into the RORγ-LBD. researchgate.netnih.govpatsnap.comresearchgate.net This mechanism is characteristic of an inverse agonist, where the compound not only blocks agonist binding but also actively represses the basal transcriptional activity of the receptor. researchgate.net These assays were typically performed using CHO cells transfected with cDNAs encoding the RORγ-LBD from human, rat, or mouse origins. researchgate.net

Preclinical Efficacy Studies of Jte 151 in Animal Models of Autoimmune Diseases

Evaluation in Inflammatory Arthritis Models

JTE-151 has demonstrated significant efficacy in widely recognized animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA).

In mouse models of CIA, a condition that shares many pathological features with human rheumatoid arthritis, oral administration of this compound has been shown to effectively ameliorate the severity of the disease. Treatment with this compound leads to a significant reduction in clinical arthritis scores, which are a composite measure of joint inflammation, swelling, and redness.

Both prophylactic (initiated before the onset of symptoms) and therapeutic (initiated after disease establishment) treatment regimens with this compound have proven effective. Studies in CIA rats demonstrated that the compound not only reduced hindpaw swelling but also inhibited the bone destruction characteristic of the disease. Furthermore, co-administration of this compound with an anti-tumor necrosis factor-alpha (TNFα) antibody in CIA mice resulted in a stronger suppressive effect on arthritis symptoms compared to either agent used alone.

Table 1: Effect of this compound on Arthritis Severity in CIA Models

Animal Model Treatment Type Key Findings
CIA Mice Prophylactic & Therapeutic Ameliorated severity of arthritis.
CIA Rats Prophylactic & Therapeutic Ameliorated hindpaw swelling and bone destruction.
CIA Mice Combination Therapy Stronger effect on arthritis symptoms when combined with anti-TNFα antibody.

A key mechanism of action for this compound is the inhibition of the Th17 cell pathway, which is characterized by the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). In vivo studies have confirmed that this compound effectively suppresses IL-17 production. In mice sensitized with an antigen to induce an immune response, treatment with this compound resulted in a dose-dependent inhibition of plasma IL-17 concentrations. This suppression of IL-17 is a critical biomarker of the compound's activity and correlates with the observed reduction in disease severity in models like CIA.

Assessment in Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis. The efficacy of this compound has also been evaluated in this model of T-cell-mediated central nervous system (CNS) autoimmunity.

In mouse EAE models, this compound demonstrated a significant, dose-dependent ability to reduce the severity of clinical symptoms. nih.gov The primary clinical outcome in EAE is a scoring of paralysis, which progresses from tail limpness to hind limb weakness and eventually complete paralysis. Treatment with this compound was shown to significantly decrease the EAE clinical score, indicating a mitigation of paralysis severity. domainex.co.uk In comparative studies, the efficacy of this compound was found to be superior to that of an anti-IL-17A antibody. domainex.co.uk

The pathology of EAE is driven by the infiltration of pathogenic T cells, including Th17 cells, into the central nervous system, leading to inflammation and demyelination. researchgate.netnih.gov Studies have shown that this compound treatment effectively reduces the number of Th17 cells within the spinal cords of EAE mice. domainex.co.uk This suggests that this compound suppresses Th17 cell differentiation and/or migration to the CNS, thereby addressing a core mechanism of disease pathogenesis in this model. domainex.co.uk

Table 2: Efficacy of this compound in EAE Mouse Model

Parameter Observation Reference
EAE Clinical Score Significantly decreased severity of paralysis. domainex.co.uk
Th17 Cell Infiltration Reduced number of Th17 cells in the spinal cord. domainex.co.uk

Analysis of Disease-Relevant Biomarkers in Preclinical Models

The therapeutic effects of this compound in these preclinical models are supported by its impact on key disease-relevant biomarkers. The primary biomarker of this compound's pharmacological activity is the reduction of IL-17. As noted, this compound significantly suppresses plasma IL-17 levels in antigen-sensitized mice. domainex.co.uk

In arthritis models, this extends to the site of inflammation. In the knee synovial tissue of CIA rats, this compound treatment inhibited the mRNA expression of Th17-related genes. This indicates a local suppression of the inflammatory pathway within the affected joints. The reduction in Th17 cell numbers in the CNS of EAE models further confirms the compound's targeted effect on this specific immune cell population. domainex.co.uk These biomarker analyses provide strong evidence that the clinical improvements observed in animal models are directly linked to the modulation of the RORγ-Th17-IL-17 axis.

Preclinical Pharmacokinetic Properties and Disposition of Jte 151

Metabolic Stability Characterization in Preclinical Species (e.g., Mouse, Dog Microsomes)

JTE-151 is characterized by good metabolic stability nih.gov. Structural modifications, such as the introduction of a terminal neopentyl group at the R2 position, have contributed to minimizing its susceptibility to oxidation, thereby enhancing its metabolic stability domainex.co.uk. While specific numerical values for intrinsic clearance or half-life in microsomes were not extensively detailed across all preclinical species in the available sources, there are indications of varying metabolic stability. For instance, some data suggest decreased metabolic stability in mouse microsomes compared to dog and human microsomes researchgate.net.

Oral Bioavailability and Systemic Exposure in Animal Models

Table 1: Oral Bioavailability and Clearance of this compound in Preclinical Species

SpeciesOral Bioavailability (F%)Clearance (CL, L/h/kg)Reference
Mouse98%Not specified dalriadatx.com
Dog64%Not specified dalriadatx.com
RatNot specified0.11 dalriadatx.com

Preclinical Plasma Half-life and Clearance Mechanisms

While a specific plasma half-life value for this compound across multiple preclinical species was not consistently reported in the provided sources, its low clearance in rats (0.11 L/h/kg) suggests a favorable elimination profile dalriadatx.com. The compound's enhanced metabolic stability, achieved through modifications like the addition of a terminal neopentyl group, indicates that it is less prone to oxidative metabolism, which is a primary mechanism of drug clearance domainex.co.uk.

Inter-species Differences in Pharmacokinetic Profiles

Notable inter-species differences in the pharmacokinetic profile of this compound have been observed, particularly regarding oral bioavailability. The oral bioavailability (F) was found to be significantly higher in mice (98%) compared to dogs (64%) dalriadatx.com. Additionally, this compound demonstrated low clearance in rats (0.11 L/h/kg) dalriadatx.com. Differences in metabolic stability across species, such as potentially lower stability in mouse microsomes compared to dog and human microsomes, may also contribute to these inter-species pharmacokinetic variations researchgate.net. These variations highlight the importance of evaluating pharmacokinetic properties across multiple preclinical species for translational relevance.

Future Directions and Broader Research Implications of Rorγ Antagonism by Jte 151

Deepening Mechanistic Understanding Beyond Th17 Cell Modulation

JTE-151 is primarily recognized for its potent and selective inhibition of T helper 17 (Th17) cell differentiation and subsequent interleukin-17 (IL-17) production jst.go.jpnih.gov. It achieves this by dissociating co-activator peptides from the human RORγ-ligand binding domain (LBD) and recruiting co-repressor peptides, leading to a shift in helix H11 within the RORγ-LBD jst.go.jpnih.gov. While its impact on Th17 cells is well-documented, future research aims to deepen the mechanistic understanding of RORγ antagonism by this compound beyond this primary focus.

One key area for exploration is the influence of RORγt on other immune cell subsets. RORγt has been shown to play a critical role in the generation and function of cytotoxic T (Tc17) cells mdpi.com. Investigating this compound's effects on Tc17 cells could reveal broader immunomodulatory mechanisms and potential therapeutic applications beyond Th17-mediated pathologies. Furthermore, a more detailed understanding of the downstream molecular events and gene regulatory networks influenced by this compound's binding to RORγ, beyond the initial co-regulator interactions, would provide a comprehensive picture of its cellular impact jst.go.jp. This could involve advanced genomic and proteomic analyses to identify novel pathways or cellular processes affected by RORγ antagonism.

Exploration of this compound in Other RORγ-Mediated Pathologies

This compound has demonstrated efficacy in preclinical models of autoimmune diseases, including the amelioration of arthritis severity in mice with collagen-induced arthritis (CIA) and suppression of paralysis in mouse experimental autoimmune encephalomyelitis (EAE) models jst.go.jpnih.govresearchgate.netdrughunter.com. These findings underscore its potential in conditions like psoriasis and rheumatoid arthritis, where Th17 cells are central to pathogenesis jst.go.jpnih.gov.

Beyond these well-established Th17-mediated autoimmune diseases, future directions include exploring this compound's potential, or the insights derived from its mechanism, in other pathologies where RORγ is implicated. Notably, RORγt has also been proposed as a potential target for certain types of cancer mdpi.com. This opens avenues for preclinical investigations into this compound's effects in various cancer models, considering the complex and sometimes dual roles of RORγt in both inflammatory responses and oncogenic pathways. Such studies would require careful assessment of the specific RORγ isoforms involved and their context-dependent functions in different disease settings.

Design and Synthesis of Next-Generation RORγ Modulators Based on this compound Insights

The discovery and development of this compound involved a strategic approach to overcome common challenges faced by earlier RORγ inhibitors, such as insufficient selectivity against other nuclear receptors and poor physicochemical properties drughunter.comdomainex.co.ukpatsnap.comnih.gov. This compound was designed with an emphasis on high three-dimensional (3D) character (Fsp3) and non-typical nuclear receptor chemotypes to enhance selectivity and improve drug-likeness indices domainex.co.ukpatsnap.comnih.gov. Its U-shaped binding conformation within the RORγ ligand-binding pocket, characterized by key hydrogen bonding with His479, provided critical structural insights into RORγ antagonism jst.go.jpdomainex.co.ukresearchgate.net.

Despite these advancements, this compound's clinical development was ultimately discontinued (B1498344) drughunter.comfrontiersin.orgresearchgate.net. This outcome, along with similar challenges faced by other RORγ inhibitors (e.g., safety signals like liver toxicity or lack of efficacy) frontiersin.orgresearchgate.net, provides invaluable data for the design of next-generation RORγ modulators. Future synthetic efforts will leverage this compound's structural insights to design compounds with improved safety profiles, enhanced metabolic stability, and optimized pharmacokinetics. This could involve exploring novel chemical scaffolds, fine-tuning existing motifs to mitigate off-target effects, or investigating allosteric modulation strategies that offer different binding modes compared to orthosteric inhibitors like this compound jst.go.jptandfonline.com. The goal is to develop compounds that maintain potent RORγ antagonism while addressing the liabilities identified in previous clinical candidates.

Methodological Advancements in RORγ-Targeted Drug Discovery Research

The research on this compound has contributed to the evolution of methodologies in RORγ-targeted drug discovery. Its development involved sophisticated structure-based design approaches, supported by co-crystal structures (e.g., PDB 8X7E for this compound bound to RORγ) that elucidated key ligand-receptor interactions domainex.co.ukresearchgate.net. This emphasis on structural biology remains a cornerstone for identifying and optimizing novel RORγ modulators.

Looking forward, methodological advancements will focus on enhancing the predictability and translatability of preclinical findings to human clinical outcomes. This includes the continued refinement of in vitro and in vivo assays. For instance, the use of orthogonal assays, such as surface plasmon resonance (SPR) for binding kinetics and quantitative polymerase chain reaction (qPCR) for RORγ target gene expression, is crucial for confirming the precise mechanism of action benchchem.com. Furthermore, robust pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential to correlate plasma exposure with biological effects, such as IL-17 suppression, and to guide optimal dosing strategies in preclinical and early clinical studies jst.go.jpbenchchem.com.

Given the challenges encountered in clinical trials for RORγ inhibitors, future methodological advancements should also prioritize the development of more comprehensive and sensitive assays for assessing selectivity against a broader panel of nuclear receptors and identifying potential off-target liabilities early in the discovery pipeline drughunter.comdomainex.co.ukpatsnap.comnih.gov. Advanced computational methods, including molecular dynamics simulations, can further elucidate the dynamic interactions of RORγt with its modulators, providing deeper insights into their molecular mechanism of action and guiding the rational design of compounds with superior efficacy and safety profiles mdpi.com.

Q & A

Q. What is the molecular target of JTE-151, and how does it modulate autoimmune responses?

this compound selectively inhibits RORγ (Retinoid-related Orphan Receptor Gamma), a nuclear receptor critical for Th17 cell differentiation and function. Th17 cells drive autoimmune pathology via interleukin-17 (IL-17) production. By disrupting RORγ transcriptional activity, this compound suppresses Th17-mediated immune responses, making it a candidate for autoimmune disease research .

Q. What in vitro models are used to validate this compound's efficacy?

Key assays include:

  • Th17 differentiation assays : Mouse naïve CD4+ T cells are polarized into Th17 cells, with this compound reducing IL-17 production without affecting other T-cell subsets (e.g., Th1/Th2) .
  • Co-activator displacement assays : X-ray crystallography confirms this compound binding to RORγ's ligand-binding domain, displacing co-activators and recruiting co-repressors to inhibit transcription .

Q. What pharmacokinetic (PK) properties make this compound suitable for oral administration?

this compound exhibits metabolic stability across species (mouse, dog) with a half-life >3 hours and high selectivity (>100x against other nuclear receptors). These properties, optimized through structure-activity relationship (SAR) studies, support its clinical translation .

Advanced Research Questions

Q. How were structural modifications in this compound optimized to enhance selectivity and drug-like properties?

SAR studies focused on the R2-R5 regions of the compound:

  • R2 substituents : Improved metabolic stability by reducing CYP3A4-mediated oxidation.
  • R5 cyclobutyl group : Enhanced binding affinity and selectivity via hydrophobic interactions with RORγ's binding pocket. These modifications prioritized "drug-likeness" indices (e.g., LogD, solubility) while maintaining potency .

Q. How can researchers address discrepancies in RORγ inhibition assays across species?

this compound shows conserved activity in human, mouse, and rat RORγ. To resolve species-specific variability:

  • Use cross-species co-crystal structures to validate binding orientation.
  • Compare IL-17 suppression in human T-cell assays vs. murine collagen-induced arthritis (CIA) models, ensuring translational relevance .

Q. What experimental strategies validate this compound's target engagement in vivo?

  • CIA models : this compound reduces joint inflammation and IL-17 levels, correlating with dose-dependent efficacy.
  • Pharmacodynamic (PD) markers : Measure pERK/pS6 downstream signaling in KRAS-mutant cells (unrelated to RORγ) to confirm off-target selectivity .

Q. How can researchers design dose-ranging studies for this compound in preclinical models?

  • Use PK/PD modeling to align plasma exposure (AUC, Cmax) with IL-17 suppression.
  • In CIA mice, start dosing pre- or post-arthritis onset to evaluate prophylactic vs. therapeutic effects .

Q. What methodologies ensure reproducibility in RORγ inhibitor studies?

  • Standardized Th17 differentiation protocols : Include TGF-β, IL-6, and IL-23 in culture media.
  • Blinded histopathological scoring in arthritis models to minimize bias.
  • Rigorous negative controls : Test this compound against RORα/β isoforms to confirm specificity .

Methodological Recommendations

  • Assay Design : Include orthogonal assays (e.g., SPR for binding kinetics, qPCR for RORγ target genes) to confirm mechanism.
  • Data Interpretation : Use multi-parametric analysis (e.g., PCA) to differentiate this compound's effects from pan-immunosuppressants.
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies, detailing animal husbandry and randomization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JTE-151
Reactant of Route 2
JTE-151

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.